
N,N-Diethylazetidin-3-amine hydrochloride
Overview
Description
N,N-Diethylazetidin-3-amine hydrochloride is a chemical compound with the molecular formula C7H17ClN2 and a molecular weight of 164.68 g/mol . It is primarily used for research purposes and is not intended for human use . This compound is known for its unique structure, which includes an azetidine ring, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylazetidin-3-amine hydrochloride typically involves the reaction of azetidine with diethylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Anhydrous conditions to prevent hydrolysis
Catalyst: Hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
While specific industrial production methods are not widely documented, the bulk synthesis of this compound likely follows similar principles to laboratory synthesis but on a larger scale. This includes stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylazetidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides
Reduction: Simpler amines
Substitution: Substituted azetidines
Scientific Research Applications
N,N-Diethylazetidin-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its pharmacological properties, though not used clinically.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-Diethylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The azetidine ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylazetidin-3-amine hydrochloride: Similar structure but with methyl groups instead of ethyl groups.
Azetidine: The parent compound without the diethylamine substitution.
Uniqueness
N,N-Diethylazetidin-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized research applications .
Properties
IUPAC Name |
N,N-diethylazetidin-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-3-9(4-2)7-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZYOEKWNCKEMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CNC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-61-2 | |
Record name | 3-Azetidinamine, N,N-diethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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